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Compound of Interest

Compound Name: 4-Methylcinnamic Acid

Cat. No.: B153656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-Methylcinnamic
acid, also known as (E)-3-(p-tolyl)acrylic acid. Due to the inaccessibility of the primary research

article and its associated crystallographic information file (CIF), this document outlines the

general procedures and the expected data presentation for the crystal structure analysis of this

compound.

Introduction
4-Methylcinnamic acid is a derivative of cinnamic acid with a methyl group substituted at the

para position of the phenyl ring. Cinnamic acid and its derivatives are of significant interest in

medicinal chemistry and materials science due to their diverse biological activities and potential

for co-crystal engineering.[1] Understanding the precise three-dimensional arrangement of

atoms in the crystalline state is crucial for elucidating structure-property relationships, which

can inform drug design and the development of new materials.

The crystal structure of 4-Methylcinnamic acid has been determined by single-crystal X-ray

diffraction, and the corresponding crystallographic data are deposited in the Cambridge

Crystallographic Data Centre (CCDC) with the deposition number 816696.[2]
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While the specific experimental details from the primary publication could not be retrieved, this

section outlines the general methodologies typically employed for the synthesis, crystallization,

and crystal structure determination of a small organic molecule like 4-Methylcinnamic acid.

2.1. Synthesis of 4-Methylcinnamic Acid

A common method for the synthesis of 4-Methylcinnamic acid is the Perkin reaction, which

involves the condensation of p-tolualdehyde with acetic anhydride in the presence of a weak

base.

Materials: p-tolualdehyde, acetic anhydride, triethylamine (or sodium acetate), hydrochloric

acid, ethanol.

Procedure:

A mixture of p-tolualdehyde, acetic anhydride, and triethylamine is refluxed for several

hours.

The reaction mixture is then cooled and poured into water.

The resulting precipitate is hydrolyzed by boiling with a solution of sodium hydroxide.

The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the

crude 4-Methylcinnamic acid.

The crude product is collected by filtration, washed with cold water, and purified by

recrystallization from a suitable solvent such as ethanol.

2.2. Single-Crystal Growth

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. The

slow evaporation method is a widely used technique for small organic molecules.

Materials: Purified 4-Methylcinnamic acid, a suitable solvent (e.g., ethanol, ethyl acetate, or

a solvent mixture).

Procedure:
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Dissolve the purified 4-Methylcinnamic acid in a minimal amount of a suitable solvent at

room temperature or with gentle heating to achieve a saturated or near-saturated solution.

Filter the solution to remove any insoluble impurities.

Transfer the clear solution to a clean vial.

Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow

evaporation of the solvent.

Place the vial in a vibration-free environment at a constant temperature.

Monitor the vial over several days to weeks for the formation of single crystals.

2.3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100

K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are

collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)

and a detector. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected images are processed to integrate the reflection intensities

and apply corrections for various experimental factors (e.g., Lorentz and polarization effects,

absorption).

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated

positions and refined using a riding model.

Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from a

complete crystallographic analysis. The actual values are not provided as the primary CIF file

was not accessible.
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Table 1: Crystal Data and Structure Refinement Details
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Parameter Value (Illustrative)

Empirical formula C₁₀H₁₀O₂

Formula weight 162.18

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = X.XXX Å, α = 90°

b = Y.YYY Å, β = YY.YY°

c = Z.ZZZ Å, γ = 90°

Volume VVV.V Å³

Z, Calculated density 4, D.DDD Mg/m³

Absorption coefficient μ μμ μ mm⁻¹

F(000) FFF

Crystal size X.X x Y.Y x Z.Z mm³

Theta range for data collection θ.θ° to θθ.θ°

Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l

Reflections collected NNNNN

Independent reflections nnnnn [R(int) = 0.0XXX]

Completeness to theta 99.9 %

Refinement method Full-matrix least-squares on F²

Data / restraints / params nnnn / 0 / ppp

Goodness-of-fit on F² S.SSS

Final R indices [I>2sigma(I)] R₁ = 0.0XXX, wR₂ = 0.YYYY
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R indices (all data) R₁ = 0.0ZZZ, wR₂ = 0.ZZZZ

Largest diff. peak and hole 0.XXX and -0.YYY e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)

C1 - C2 X.XXX(Y)

C2 - C3 Y.YYY(Z)

... ...

Table 3: Selected Bond Angles (°)

Angle Angle (°)

C1 - C2 - C3 XXX.X(Y)

C2 - C3 - C4 YYY.Y(Z)

... ...

Table 4: Selected Torsion Angles (°)

Torsion Angle Angle (°)

C1 - C2 - C3 - C4 XXX.X(Y)

C2 - C3 - C4 - C5 YYY.Y(Z)

... ...

Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of a crystal

structure.
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A generalized workflow for the determination of the crystal structure of 4-Methylcinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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